molecular formula C9H11BrN2O B3058290 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide CAS No. 887708-47-6

3-Bromo-N-(3-methyl-2-pyridinyl)propanamide

Cat. No. B3058290
M. Wt: 243.1 g/mol
InChI Key: FGMNSXILPANIPY-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-methyl-2-pyridinyl)propanamide is a chemical compound that belongs to the class of amides. It has been studied for its potential use in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide involves the inhibition of a specific protein kinase, which leads to the disruption of cellular signaling pathways. This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, which prevents the transfer of phosphate groups to downstream targets.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide have been studied in various cell lines and animal models. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, which makes it a potential anti-cancer agent. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide in lab experiments is its selectivity towards a specific protein kinase. This allows for the study of the role of this kinase in various cellular processes. However, one limitation is that the compound may have off-target effects on other kinases, which can lead to unintended consequences.

Future Directions

There are several future directions for the study of 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its effects on other cellular processes such as metabolism and epigenetics. Additionally, the development of more selective inhibitors of the target kinase can lead to a better understanding of its role in cellular signaling pathways.
In conclusion, 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide is a valuable tool for studying the role of protein kinases in cellular signaling pathways. Its selectivity and unique properties make it a promising compound for scientific research. Further studies are needed to fully understand its potential as an anti-cancer agent and its effects on other cellular processes.

Scientific Research Applications

3-Bromo-N-(3-methyl-2-pyridinyl)propanamide has been studied for its potential use in scientific research as a chemical probe. It has been shown to selectively inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide a valuable tool for studying the role of protein kinases in cellular signaling pathways.

properties

IUPAC Name

3-bromo-N-(3-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNSXILPANIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651070
Record name 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(3-methylpyridin-2-yl)propanamide

CAS RN

887708-47-6
Record name 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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